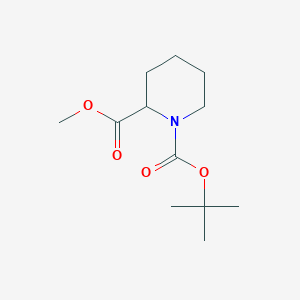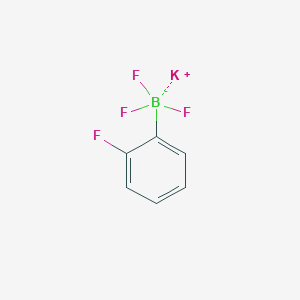
氟硼酸钾(2-氟苯基)
描述
Potassium (2-fluorophenyl)trifluoroborate is an organoboron compound that contains an anion with the general formula [RBF₃]⁻. This compound is part of the broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. Organotrifluoroborates are often used as alternatives to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
科学研究应用
Potassium (2-fluorophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties
作用机制
Target of Action
Potassium (2-fluorophenyl)trifluoroborate, also known as Potassium trifluoro(2-fluorophenyl)borate, is a special class of organoboron reagents . These reagents have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates .
Mode of Action
The compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds . The downstream effects of this pathway include the formation of various organic compounds .
Pharmacokinetics
It’s worth noting that the compound is moisture- and air-stable , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the synthesis of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Potassium (2-fluorophenyl)trifluoroborate. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can maintain its efficacy and stability in various environmental conditions.
生化分析
Biochemical Properties
Potassium (2-fluorophenyl)trifluoroborate is a strong nucleophile and can react with electrophiles without the need for transition-metal catalysts . This makes it a versatile coupling partner in a wide array of C–C bond-forming reactions .
Molecular Mechanism
The molecular mechanism of action of Potassium (2-fluorophenyl)trifluoroborate involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions . It can form bonds with electrophiles, facilitating the formation of new carbon-carbon bonds .
Temporal Effects in Laboratory Settings
The stability of Potassium (2-fluorophenyl)trifluoroborate is one of its key features. It is known to be moisture- and air-stable, making it easy to handle in laboratory settings
Metabolic Pathways
Organoboron compounds are known to participate in various biochemical reactions, including Suzuki–Miyaura-type reactions .
准备方法
Synthetic Routes and Reaction Conditions: Potassium (2-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-fluorophenylboronic acid with potassium bifluoride (KHF₂). The reaction typically involves the following steps:
- Dissolution of 2-fluorophenylboronic acid in an appropriate solvent.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation and purification of the product by filtration and recrystallization .
Industrial Production Methods: The industrial production of potassium organotrifluoroborates, including potassium (2-fluorophenyl)trifluoroborate, follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous-flow chemistry to improve efficiency and scalability .
化学反应分析
Types of Reactions: Potassium (2-fluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group acts as a nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include aryl or vinyl halides, palladium catalysts, and bases such as potassium carbonate or sodium hydroxide.
Conditions: Reactions are typically carried out in polar solvents like ethanol or water, under mild to moderate temperatures.
Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction .
相似化合物的比较
- Potassium phenyltrifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
- Potassium (2-chlorophenyl)trifluoroborate
Comparison: Potassium (2-fluorophenyl)trifluoroborate is unique due to the presence of the fluorine atom on the phenyl ring, which can influence the electronic properties and reactivity of the compound. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. The fluorine substituent can also impact the stability and solubility of the compound, making it a valuable reagent in specific synthetic applications .
属性
IUPAC Name |
potassium;trifluoro-(2-fluorophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCGQXSPWSTQGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635645 | |
| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-10-5 | |
| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


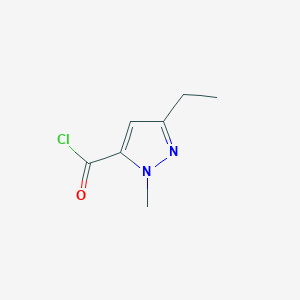
![2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile](/img/structure/B62693.png)
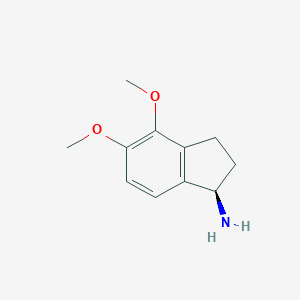
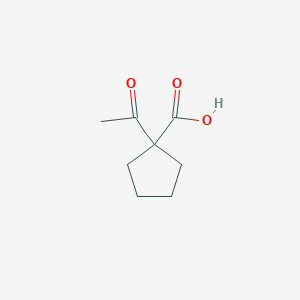
![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)


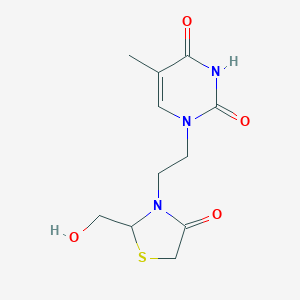
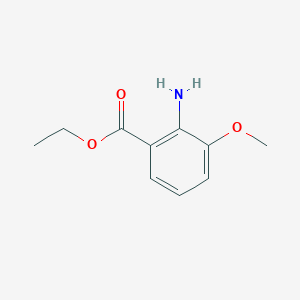
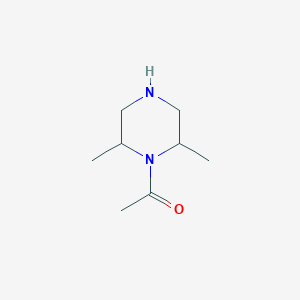


![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)
